2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Overview
Description
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde is an organic compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is a solid substance that appears as white to yellow crystals and is known for its good thermal stability and solubility in organic solvents . This compound is widely used in organic synthesis and materials science.
Preparation Methods
The preparation of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde can be achieved through synthetic reactions. A common method involves the alcoholysis of dimethyl terephthalate with 2-bromohexanol to form terephthalate diol ester . This intermediate is then condensed with acetaldehyde to yield the target compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of high molecular weight polymers and functional materials . In materials science, it is employed in the production of fluorescent dyes and luminescent materials .
Mechanism of Action
The mechanism of action of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in the synthesis of polymers, the compound acts as a building block that undergoes polymerization reactions to form high molecular weight materials . In biological systems, it may interact with cellular components to exert its effects, although detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde can be compared with other similar compounds such as 2,5-Bis(octyloxy)terephthalaldehyde and 2,5-Bis(hexyloxy)terephthalaldehyde . These compounds share similar structural features but differ in the length and nature of their alkyl chains. The unique properties of this compound, such as its thermal stability and solubility, make it particularly suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
2,5-bis(2-hexyldecoxy)terephthalaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-29-38(32-42)40(30-37(39)31-41)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYQZWKAYHPBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1C=O)OCC(CCCCCC)CCCCCCCC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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